5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide
CAS No.: 2034340-25-3
Cat. No.: VC6631773
Molecular Formula: C14H12N2O3S
Molecular Weight: 288.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034340-25-3 |
|---|---|
| Molecular Formula | C14H12N2O3S |
| Molecular Weight | 288.32 |
| IUPAC Name | 5-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H12N2O3S/c1-9-12(7-16-19-9)14(17)15-6-11-2-3-13(18-11)10-4-5-20-8-10/h2-5,7-8H,6H2,1H3,(H,15,17) |
| Standard InChI Key | HDHCHDDNJAJYOJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Introduction
Key Functional Groups:
-
Isoxazole ring – Known for its stability and pharmacological relevance.
-
Thiophene and furan – Heterocyclic aromatic compounds often associated with bioactivity.
-
Carboxamide – A common motif in drug design due to its hydrogen-bonding capabilities.
Potential Applications
The structural features of this compound suggest it could have applications in medicinal chemistry, particularly in drug discovery for diseases such as cancer or infections. Below are potential areas of interest:
2.1. Anticancer Activity
-
Isoxazole derivatives are often investigated for their cytotoxic activity against cancer cell lines due to their ability to modulate biological pathways such as apoptosis or cell cycle regulation.
-
The thiophene-furan moiety may enhance binding affinity to specific biological targets, potentially improving efficacy.
2.2. Antimicrobial Activity
-
Heterocyclic compounds containing thiophene and furan rings have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria.
-
The presence of the carboxamide group could facilitate interactions with microbial enzymes, disrupting their function.
2.3. Anti-inflammatory Potential
-
Isoxazoles are known inhibitors of enzymes like cyclooxygenase (COX), suggesting anti-inflammatory potential.
Synthesis Pathway
The synthesis of 5-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide would likely involve the following steps:
-
Preparation of Isoxazole Core:
-
Starting from a β-keto ester or analogous precursor, cyclization with hydroxylamine would yield the isoxazole ring.
-
-
Functionalization at the 4-Position:
-
Introduction of the carboxamide group through amidation reactions using suitable reagents like carbodiimides or acid chlorides.
-
-
Attachment of Furan-Thiophene Side Chain:
-
The side chain could be introduced via cross-coupling reactions (e.g., Suzuki or Heck coupling) or alkylation using appropriate furan and thiophene derivatives.
-
Example Reaction Scheme:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Hydroxylamine + β-keto ester | Isoxazole intermediate |
| 2 | Acid chloride + Amine | Isoxazole carboxamide derivative |
| 3 | Thiophene-furan bromide + Base | Final compound |
Research Challenges and Opportunities
While this compound has theoretical promise, challenges remain:
Opportunities include optimization through medicinal chemistry approaches such as structure-activity relationship (SAR) studies to enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume